4-(3,3,3-Trifluoropropil)anilina

Descripción general

Descripción

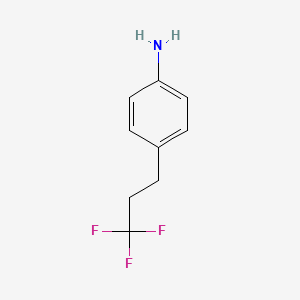

“4-(3,3,3-Trifluoropropyl)aniline” is an aromatic amine with the chemical formula C9H10F3N . It has a molecular weight of 189.18 g/mol . The compound is typically stored at room temperature and is available in liquid form .

Synthesis Analysis

While specific synthesis methods for “4-(3,3,3-Trifluoropropyl)aniline” were not found, a related study discusses the synthesis of isomeric (3,3,3-trifluoropropyl)anilines .Molecular Structure Analysis

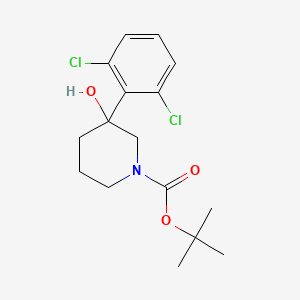

The molecular structure of “4-(3,3,3-Trifluoropropyl)aniline” consists of 23 atoms: 10 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Fluorine atoms . The InChI code for the compound is 1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 .Physical And Chemical Properties Analysis

“4-(3,3,3-Trifluoropropyl)aniline” is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación

Síntesis de Polímeros Fluorados

4-(3,3,3-Trifluoropropil)anilina: se utiliza en la síntesis de polímeros fluorados debido a su grupo trifluoropropil, que confiere alta estabilidad térmica y resistencia química a los polímeros . Estos polímeros encuentran aplicaciones en las industrias aeroespacial y automotriz por su rendimiento en condiciones extremas.

Desarrollo de Recubrimientos Hidrófobos

La capacidad del compuesto para introducir átomos de flúor en los recubrimientos lo hace valioso para crear superficies hidrófobas. Estos recubrimientos son particularmente útiles para superficies anticorrosivas y autolimpiables en las industrias marina y de la construcción .

Investigación Farmacéutica

En la industria farmacéutica, This compound puede ser un precursor para la síntesis de moléculas bioactivas. Se sabe que el grupo trifluoropropil mejora la actividad biológica y la estabilidad metabólica de los fármacos .

Cristales Líquidos

Las propiedades estructurales únicas de This compound la convierten en una candidata para la síntesis de cristales líquidos. Estos materiales son esenciales para las tecnologías de visualización, como las que se utilizan en las pantallas LCD .

Diodos Orgánicos Emisores de Luz (OLED)

Este compuesto también se explora por su posible uso en OLED. El grupo trifluoropropil atractor de electrones puede modificar las propiedades electrónicas de los semiconductores orgánicos, mejorando la eficiencia y la vida útil de los dispositivos OLED .

Agroquímicos

This compound: se puede utilizar en el desarrollo de agroquímicos. La incorporación de flúor puede conducir a agroquímicos con mayor eficacia y menor impacto ambiental .

Ciencia de Materiales

En la ciencia de materiales, el compuesto se utiliza para modificar las propiedades superficiales de los materiales, como aumentar la hidrofobicidad o alterar el índice de refracción para aplicaciones ópticas .

Química Analítica

Por último, This compound sirve como reactivo en química analítica para la detección y cuantificación de diversas sustancias debido a sus fuertes propiedades de absorción UV y fluorescencia .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Biochemical Pathways

The compound is known to be used in the synthesis of fluorinated polymers, which suggests that it may interact with and affect the biochemical pathways related to polymer synthesis and degradation.

Result of Action

Análisis Bioquímico

Biochemical Properties

4-(3,3,3-Trifluoropropyl)aniline plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the hydrolysis of methoxysilane coupling agents . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 4-(3,3,3-Trifluoropropyl)aniline on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of CAR T cells in cancer models, impacting their ability to kill malignant cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(3,3,3-Trifluoropropyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3,3,3-Trifluoropropyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function.

Metabolic Pathways

4-(3,3,3-Trifluoropropyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the hydrolysis of methoxysilane coupling agents, altering the metabolic pathways involved in this process . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-(3,3,3-Trifluoropropyl)aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-(3,3,3-Trifluoropropyl)aniline plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules, affecting its overall function and activity within the cell.

Propiedades

IUPAC Name |

4-(3,3,3-trifluoropropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUGSERGPJFCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735247 | |

| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236410-18-6 | |

| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)

![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)

![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)

![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)

![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)